N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide
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Overview
Description
N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide: is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenyl ring, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide typically involves the reaction of a benzoyl chloride derivative with N-methoxy-N-methylamine in the presence of a base. The reaction conditions often include the use of solvents such as methanol, isopropyl alcohol, or acetonitrile to solubilize the reactants and facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical resistance and stability .
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-methoxy-N-methylbenzamide: This compound lacks the trifluoromethyl group but shares the amide and phenyl structures.
N-methoxy-N-methyl-4-phenylbenzamide: Similar to the target compound but without the trifluoromethyl group.
N-methoxy-N-methyl-3-(trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness: The presence of the trifluoromethyl group in N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide makes it unique compared to its analogs. This group imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications .
Properties
IUPAC Name |
N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-20(22-2)15(21)12-8-9-13(11-6-4-3-5-7-11)14(10-12)16(17,18)19/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMDCZIURPTJEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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